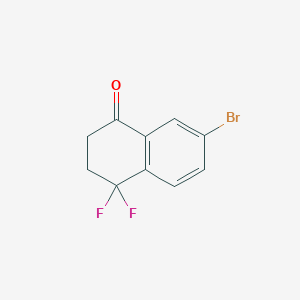

![molecular formula C14H23N3O2 B2609398 2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097860-57-4](/img/structure/B2609398.png)

2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

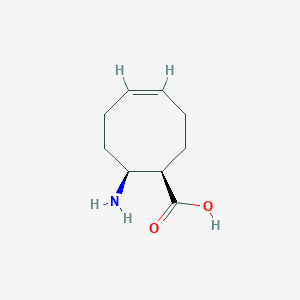

“2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Scientific Research Applications

Corrosion Inhibition

Compounds with imidazoline structures, similar to the one mentioned, have been studied for their corrosion inhibition properties. For example, an experimental and theoretical study on imidazoline derivatives demonstrated their effectiveness as corrosion inhibitors for carbon steel in acid media. This research highlighted the importance of nitrogen atoms and the plane geometry of the heterocyclic ring in promoting coordination with the metal surface, which is relevant to the structural features of "2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide" (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Antioxidant Activity

The synthesis and characterization of coordination complexes derived from pyrazole-acetamide have shown significant antioxidant activity. These complexes exhibit the ability to scavenge free radicals and possess ferric reducing antioxidant power. Given the structural similarities, derivatives of "this compound" could potentially exhibit similar antioxidant properties, which are valuable in materials science and pharmacology (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

Research into the synthesis and antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones reveals the potential of imidazole derivatives in developing new antimicrobial agents. The study outlines the process of synthesizing compounds with potential antimicrobial properties against various bacteria, which could be related to the activities of "this compound" derivatives (Sharma, Sharma, & Rane, 2004). Additionally, some novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against cotton leafworm, indicating the potential for pest control applications (Fadda et al., 2017).

Catalysis

The use of imidazole-based acetamide derivatives as catalysts for alkene epoxidation has been documented, showcasing the utility of these compounds in synthetic chemistry, particularly in the formation of epoxides from alkenes using environmentally friendly oxidants like hydrogen peroxide. This application underscores the role of such compounds in green chemistry and catalysis (Serafimidou, Stamatis, & Louloudi, 2008).

Mechanism of Action

Target of Action

Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and the specific biological activity they exhibit.

Mode of Action

The mode of action of imidazole derivatives can also vary widely. For example, some imidazole derivatives might interact with bacterial cell walls to exert an antibacterial effect, while others might inhibit specific enzymes to exert an anti-inflammatory or antitumor effect .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets and modes of action. For example, an imidazole derivative that inhibits a specific enzyme might affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on their structure. Some imidazole derivatives might be well absorbed and distributed throughout the body, while others might be poorly absorbed or rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of imidazole derivatives can vary widely depending on their specific targets and modes of action. For example, an imidazole derivative that inhibits a specific enzyme might decrease the activity of that enzyme in cells, leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of imidazole derivatives can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds .

Properties

IUPAC Name |

2-cyclopentyl-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c18-14(11-13-3-1-2-4-13)16-6-9-19-10-8-17-7-5-15-12-17/h5,7,12-13H,1-4,6,8-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPKOZHSGLQSSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCOCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)

![N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2609322.png)

![methyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2609332.png)